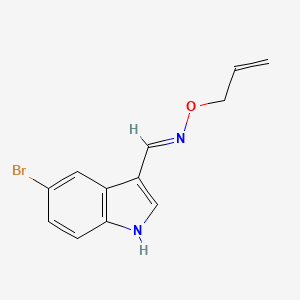

5-bromo-1H-indole-3-carbaldehyde O-allyloxime

Description

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime (synonyms: (E)-(5-Bromo-1H-indol-3-yl)methylideneamine) is a Schiff base derivative synthesized from 5-bromo-1H-indole-3-carbaldehyde, a brominated indole aldehyde. The parent aldehyde (molecular weight: 224.05 g/mol, CAS: 877-03-2) is a crystalline powder with 97% purity, widely used in medicinal chemistry for synthesizing bioactive derivatives . The O-allyloxime derivative introduces an allyloxy group at the aldehyde’s oxime position, forming an E-configuration imine bond.

Properties

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-prop-2-enoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-2-5-16-15-8-9-7-14-12-4-3-10(13)6-11(9)12/h2-4,6-8,14H,1,5H2/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUIVAMDACDYDM-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON=CC1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO/N=C/C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime typically involves the following steps:

Bromination: The starting material, indole-3-carbaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.

Formation of O-allyloxime: The brominated product is then reacted with hydroxylamine-O-allyl ether under basic conditions to form the O-allyloxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Halocyclization Reactions

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime undergoes diastereoselective halocyclization with bromine-containing reagents to form isoxazolidines. For example:

| Reagent | Conditions | Product | Yield | Diastereoselectivity | Citation |

|---|---|---|---|---|---|

| Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate | CHCl, RT, 1–2 h | N-Benzoylated isoxazolidine | 38–69% | High |

This reaction proceeds via electrophilic bromination of the allyl group, followed by intramolecular cyclization. The process is efficient under mild conditions and benefits from chiral ligands (e.g., (R)-bis(3,5-dimethylphenyl)(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane) to achieve enantiomeric excesses up to 95% .

Metal-Catalyzed Cyclizations

The O-allyloxime moiety participates in gold(I)-catalyzed reactions, enabling C–C bond formation. For instance:

| Catalyst System | Substrate | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| AuCl(PPh) / AgOTf | Aminoallenes (e.g., HC=C=CHN(Ts)R) | CHCl, RT, 5 h | O-Allyl oxime derivatives | 52–96% |

The gold(I) center activates the terminal C=C bond of aminoallenes, facilitating nucleophilic attack by the oxime oxygen. This method is scalable and tolerates diverse substituents on the indole ring .

Alkylation and Functionalization

The indole nitrogen can be alkylated prior to or after oxime formation. A representative protocol involves:

| Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| NaH, CHI | THF, 0°C → RT, 24 h | 1-Methyl-5-bromoindole-3-carbaldehyde O-allyloxime | 91–97% |

This reaction proceeds via deprotonation of the indole NH followed by nucleophilic substitution. The alkylated derivatives are critical for modulating electronic and steric properties in subsequent reactions .

Oxidation Reactions

While the aldehyde group is protected as an oxime, controlled oxidation can still occur under specific conditions:

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| KMnO | Acetone/HO, RT, 6.5 h | 5-Bromoindole-3-carboxylic acid | 65% |

This requires prior hydrolysis of the oxime to regenerate the aldehyde, followed by oxidation to the carboxylic acid. The reaction is selective and avoids decomposition of the bromo-substituted indole core .

Table 2: Gold-Catalyzed Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Catalyst Loading | 5 mol% AuCl(PPh) |

| Additive | 15 mol% AgOTf |

| Atmosphere | Dinitrogen |

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime can be synthesized through the reaction of 5-bromo-1H-indole-3-carbaldehyde with allyl hydroxylamine. The compound exhibits notable chemical properties that make it suitable for various reactions, including nucleophilic substitutions and cyclization processes.

One of the primary applications of this compound is in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Nucleophilic Substitution Reactions

The compound acts as a nucleophile in substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex indole derivatives, which are valuable in pharmaceutical development .

Cyclization Reactions

This compound can undergo cyclization to form heterocyclic compounds. These reactions are essential for creating compounds with biological activity, such as potential pharmaceuticals targeting specific diseases .

Medicinal Chemistry Applications

Research indicates that derivatives of 5-bromo-1H-indole-3-carbaldehyde, including its oxime form, exhibit biological activities that may be leveraged for therapeutic purposes.

Anticancer Activity

Studies have shown that indole derivatives possess anticancer properties. The incorporation of the O-allyloxime moiety enhances the biological activity of the parent compound, making it a candidate for further investigation in cancer therapy .

HSP90 Inhibition

The compound has been studied as a potential inhibitor of Heat Shock Protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. Inhibiting this protein can lead to apoptosis in cancer cells, providing a pathway for developing novel anticancer drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in various contexts:

Study on Anticancer Properties

A study published in a peer-reviewed journal explored the synthesis of several indole derivatives, including O-allyloxime compounds, demonstrating their effectiveness against various cancer cell lines. The results indicated significant cytotoxicity, warranting further exploration into their mechanisms of action .

Development of HSP90 Inhibitors

Research focusing on HSP90 inhibitors highlighted the role of indole derivatives in modulating protein interactions within cancer cells. The study provided insights into how structural modifications, such as introducing the allyloxime group, could enhance binding affinity and specificity towards HSP90 .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Schiff Base Derivatives of 5-Bromo-1H-indole-3-carbaldehyde

- Thiosemicarbazones : These derivatives exhibit planar molecular structures and strong hydrogen-bonding networks, enabling metal coordination. For example, the thiosemicarbazone forms N–H⋯S and S⋯π interactions, contrasting with the O-allyloxime’s N–H⋯O bonds .

- Hydrazones: Derivatives like the 2-thienoyl hydrazone () and 2-nitrophenylhydrazone () show distinct supramolecular architectures. The nitrophenylhydrazone’s hemihydrate structure stabilizes via water-mediated hydrogen bonds, a feature absent in the anhydrous O-allyloxime .

Comparison with Heterocyclic Derivatives

The aldehyde serves as a precursor for heterocyclic compounds via reactions introducing triazole, imidazole, or other rings:

Table 2: Heterocyclic Derivatives of 5-Bromo-1H-indole-3-carbaldehyde

- Triazole Derivatives : Compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () are synthesized via click chemistry, offering high regioselectivity. These derivatives exhibit antioxidant properties, attributed to electron-donating methoxy groups .

- Imidazole Derivatives : Imidazole-containing analogs () show lower synthetic yields (3–21%) compared to triazoles, likely due to steric hindrance during cyclization. Their structures feature methoxy-substituted phenyl groups, influencing electronic properties .

Substituent Effects on the Indole Core

Variations in the indole ring’s substituents significantly alter physicochemical and biological properties:

Table 3: Substituent Variations on the Indole Core

Biological Activity

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime is a significant compound in medicinal chemistry, derived from the indole family. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁BrN₂O, with a molar mass of approximately 279.13254 g/mol. The compound features a bromine atom at the 5-position of the indole ring and an aldehyde group at the 3-position, which reacts with allylamine to form the O-allyloxime moiety. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Ring : Starting from 5-bromoindole.

- Aldehyde Introduction : Conversion to the corresponding carbaldehyde.

- Oxime Formation : Reaction with allylamine to yield the final product.

This multi-step process allows for modifications that can lead to various derivatives with potential therapeutic applications.

Antimicrobial Properties

Research has shown that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, studies indicate that related compounds can inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . The presence of the bromine atom in this compound may enhance its interaction with bacterial targets.

| Compound | MIC against MRSA |

|---|---|

| This compound | TBD |

| Indole-imidazole derivatives | ≤ 0.25 µg/mL |

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory activities, which can be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. While specific data on this compound is scarce, its structural relatives have demonstrated noteworthy anti-inflammatory effects in various models.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : Compounds similar to this oxime have shown inhibitory effects on enzymes like urease, which is critical for certain bacterial survival.

- Receptor Modulation : Indoles can act on various receptors, including serotonin receptors, which may contribute to their therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives:

- Study on Antimicrobial Activity : A comprehensive screening campaign identified several indole derivatives with potent activity against MRSA and Cryptococcus neoformans, suggesting that structural modifications can enhance efficacy .

- Urease Inhibition Study : Research demonstrated that certain oxime derivatives exhibit significant urease inhibitory activity against Helicobacter pylori, highlighting their potential in treating gastric infections .

Q & A

Q. How do researchers validate the proposed mechanism of antioxidant or anti-inflammatory activity for this compound?

- Answer : In vitro assays include:

- DPPH radical scavenging : IC50 values compared to ascorbic acid .

- NF-κB inhibition : Luciferase reporter assays in HEK293 cells .

- Cytokine profiling : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- Dose-response curves and toxicity studies (e.g., MTT assay) ensure activity is not due to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.